t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
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Overview
Description
T-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory properties. It was first synthesized in 2006 and has since been used in various scientific research applications.
Mechanism Of Action
T-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate acts by binding to the intracellular domain of TLR4 and preventing its dimerization, which is necessary for downstream signaling. This prevents the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
T-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to reduce inflammation in various animal models of disease, including sepsis, acute lung injury, and rheumatoid arthritis. It has also been shown to improve survival in septic mice. In addition, t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to reduce the expression of adhesion molecules on endothelial cells, which play a key role in the recruitment of leukocytes to sites of inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in lab experiments is its selectivity for TLR4, which allows for the specific inhibition of TLR4 signaling without affecting other pathways. However, t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has a relatively short half-life and may require multiple doses to maintain its inhibitory effect. In addition, t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research on t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate include investigating its potential for the treatment of various inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis. In addition, further studies are needed to determine the optimal dosing and administration of t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in vivo. Finally, the development of more soluble analogs of t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate may improve its efficacy and ease of use in lab experiments and clinical applications.
Synthesis Methods
The synthesis of t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves several steps, including the reaction of 2-aminopyridine with t-butyl 2-bromoacetate, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
T-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been studied extensively for its anti-inflammatory properties. It is a selective inhibitor of Toll-like receptor 4 (TLR4), which plays a key role in the inflammatory response. TLR4 is activated by various stimuli, including lipopolysaccharides (LPS), which are found in the cell walls of gram-negative bacteria. t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
properties
IUPAC Name |
tert-butyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)14-7-5-6-10(9-14)8-13-16-4/h6,8H,5,7,9H2,1-4H3/b13-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYFGNNSEKKZRT-MDWZMJQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)C=NOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)/C=N/OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate | |
CAS RN |
145071-35-8 |
Source
|
Record name | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 1,1-dimethylethyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145071358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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